
Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound characterized by its unique structure, which includes two ethoxy and methoxy substituted phenyl groups attached to a dimethylfuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-bis(4-methoxyphenyl)-3,4-dimethylfuran
- 2,5-bis(4-ethoxyphenyl)-3,4-dimethylfuran
- 2,5-bis(4-methoxy-3-ethoxyphenyl)-3,4-dimethylfuran
Uniqueness
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran is unique due to the specific combination of ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
749-33-7 |
|---|---|
Molekularformel |
C24H28O5 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C24H28O5/c1-7-27-19-11-9-17(13-21(19)25-5)23-15(3)16(4)24(29-23)18-10-12-20(28-8-2)22(14-18)26-6/h9-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
FXDSEDUSYJZTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=C(C(=C(O2)C3=CC(=C(C=C3)OCC)OC)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


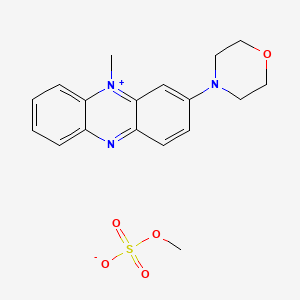

![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)


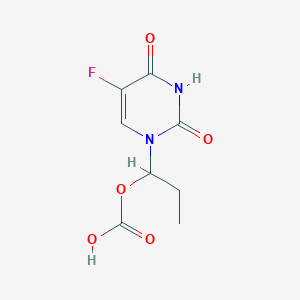

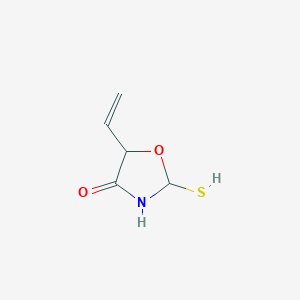
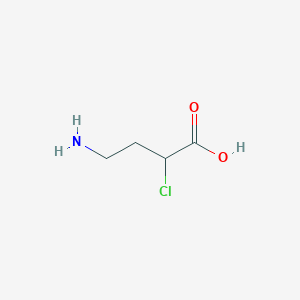
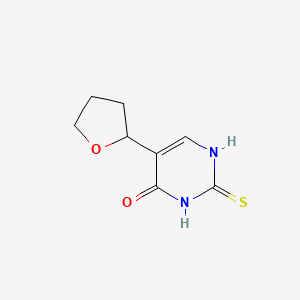


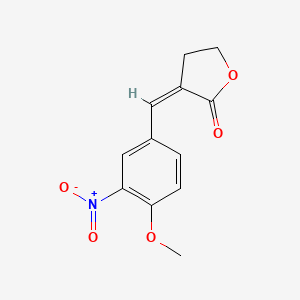
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
